molecular formula C12H18ClNO3 B11819587 Ethyl 3-(2-amino-4-methoxyphenyl)propanoate;hydrochloride

Ethyl 3-(2-amino-4-methoxyphenyl)propanoate;hydrochloride

Cat. No.: B11819587
M. Wt: 259.73 g/mol
InChI Key: QTFZVOAUSJBRPM-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods

In industrial settings, the production of Ethyl b-amino-4-methoxy-benzenepropanoate hydrochloride is scaled up using continuous flow reactors and automated systems to ensure consistent quality and efficiency. The process involves stringent quality control measures to maintain the compound’s purity and stability .

Chemical Reactions Analysis

Types of Reactions

Ethyl b-amino-4-methoxy-benzenepropanoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and alkylating agents (e.g., methyl iodide). The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various derivatives of Ethyl b-amino-4-methoxy-benzenepropanoate hydrochloride, which can be further utilized in different applications .

Scientific Research Applications

Ethyl b-amino-4-methoxy-benzenepropanoate hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Ethyl b-amino-4-methoxy-benzenepropanoate hydrochloride involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Ethyl b-amino-4-methoxy-benzenepropanoate hydrochloride include:

Uniqueness

Ethyl b-amino-4-methoxy-benzenepropanoate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various specialized applications .

Properties

Molecular Formula

C12H18ClNO3

Molecular Weight

259.73 g/mol

IUPAC Name

ethyl 3-(2-amino-4-methoxyphenyl)propanoate;hydrochloride

InChI

InChI=1S/C12H17NO3.ClH/c1-3-16-12(14)7-5-9-4-6-10(15-2)8-11(9)13;/h4,6,8H,3,5,7,13H2,1-2H3;1H

InChI Key

QTFZVOAUSJBRPM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=C(C=C(C=C1)OC)N.Cl

Origin of Product

United States

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